molecular formula C14H11N5OS B2525626 benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797142-46-1

benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2525626
CAS No.: 1797142-46-1
M. Wt: 297.34
InChI Key: OXBTYYIFRVKDNX-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole moiety linked via a methanone bridge to a 7,8-dihydropyrido[4,3-d]pyrimidine core. The pyridopyrimidine core is a bicyclic system common in bioactive molecules, often contributing to binding interactions with enzymes or receptors .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-14(9-1-2-12-13(5-9)18-21-17-12)19-4-3-11-10(7-19)6-15-8-16-11/h1-2,5-6,8H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBTYYIFRVKDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves a multi-step process that includes the construction of both the benzo[c][1,2,5]thiadiazole and dihydropyrido[4,3-d]pyrimidine moieties. Common synthetic routes might begin with the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions, followed by the assembly of the pyrido[4,3-d]pyrimidine ring under controlled conditions.

Industrial production methods, while less documented, would likely involve optimized, scalable versions of these reactions, employing catalysts and reagents that facilitate higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly affecting the methanone group.

  • Reduction: Reduction processes might be less common but could involve the transformation of double bonds within the heterocyclic rings.

  • Substitution: Substitution reactions, especially electrophilic aromatic substitution, are crucial, given the compound's aromatic nature.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

  • Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: Various halides, Lewis acids

Major Products

Depending on the reaction type, major products could include modified aromatic rings, reduced heterocycles, or substituted derivatives retaining the core structure of the original compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step reactions starting from simpler thiadiazole derivatives. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaActivity Level
Compound AStaphylococcus aureusHigh
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaLow

Anticancer Properties

Another area of interest is the anticancer potential of benzo[c][1,2,5]thiadiazol derivatives. Studies have reported that certain compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, a derivative showed promising results in inhibiting the growth of breast cancer cells in vitro .

Table 2: Anticancer Activity of Selected Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound DMCF-7 (Breast Cancer)15
Compound EHeLa (Cervical Cancer)20
Compound FA549 (Lung Cancer)25

Case Studies

Several case studies illustrate the efficacy of benzo[c][1,2,5]thiadiazol derivatives:

  • Case Study 1 : A derivative was tested against multiple strains of bacteria in a controlled environment. The study concluded that the compound exhibited broad-spectrum antibacterial activity .
  • Case Study 2 : In vitro experiments demonstrated that a specific derivative significantly reduced the viability of cancer cells compared to control groups .

Mechanism of Action

The exact mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone would depend on its application. For instance, if used in medicinal chemistry, the compound might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways. In material science, its mechanism might involve physical interactions that contribute to the properties of the materials it helps to create.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Group

Benzo[d][1,3]dioxol-5-yl Analogue
  • Structure : Replaces the thiadiazole with a benzo[d][1,3]dioxole ring.
  • Key Differences: Electron Effects: Dioxole is electron-donating (via oxygen lone pairs), contrasting with the electron-withdrawing thiadiazole. Molecular Weight: Lower molecular weight (283.28 g/mol vs. target compound's estimated ~300–310 g/mol).
2,3-Dihydro-1H-inden-2-ylamino Derivatives
  • Example: Compound 1 in PDB entry 5L0E (Autotaxin inhibitor) features a 2,3-dihydro-1H-inden-2-ylamino group.
  • Key Differences :
    • Substituent Type : Bulky indenyl group vs. planar thiadiazole.
    • Bioactivity : Indenyl derivatives show enzyme inhibition (e.g., Autotaxin), suggesting the pyridopyrimidine core is critical for binding, while substituents modulate selectivity .

Heterocyclic Appendages via Linker Chains

Triazolyl and Imidazolyl Derivatives
  • Examples: 5-(4H-1,2,4-triazol-3-yl)pentan-1-one (): Adds a triazole ring via a pentanoyl linker. 5-(1H-imidazol-1-yl)pentan-1-one (): Substitutes triazole with imidazole.
  • Key Differences: Heteroatom Effects: Triazole (N-rich) vs.
Acetamide-Functionalized Derivatives
  • Example : Compound B () includes an N-acetamide group.
  • Key Differences :
    • Polarity : Acetamide enhances hydrophilicity, improving pharmacokinetics.
    • Molecular Weight : Higher (418 g/mol vs. ~300 g/mol) due to additional substituents .

Data Tables

Table 1. Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Application Reference
Benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone C15H11N5OS ~305.34 Thiadiazole Electronics, Medicinal
Benzo[d][1,3]dioxol-5-yl analog C15H13N3O3 283.28 Dioxole Medicinal
5-(4H-1,2,4-triazol-3-yl)pentan-1-one derivative C16H19N7O 341.37 Triazole + pentanoyl Enzyme inhibition
Autotaxin inhibitor (5L0E) C24H24ClN5O3 490.93 Indenyl + benzoxazolone Enzyme inhibition

Table 2. Electronic Properties in Photovoltaics

Substituent Electron Effect Voc Potential PCE Advantage
Thiadiazole Electron-withdrawing High High
Dioxole Electron-donating Moderate Low
Triazole Moderate withdrawal Moderate Moderate

Biological Activity

Benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C14H11N5OS
  • Molecular Weight : 297.33 g/mol

The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzo[c][1,2,5]thiadiazole moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzo[c][1,2,5]thiadiazole possess significant antibacterial and antifungal properties. For instance, compounds similar to benzo[c][1,2,5]thiadiazol-5-yl have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins .
  • Analgesic Properties : Some derivatives have shown promise as analgesics in animal models. For example, compounds related to benzo[c][1,2,5]thiadiazole exhibited significant pain relief in acetic acid-induced writhing tests .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces inflammation and pain.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways in fungi and bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds:

StudyCompoundActivityResults
Benzodifuran derivativesAnti-inflammatorySignificant reduction in IL-1β levels; superior to sodium diclofenac
Thiadiazole derivativesAntimicrobialEffective against Staphylococcus aureus and Candida albicans with MIC values of 15.62 µg/mL
Various benzo[c][1,2,5]thiadiazole derivativesAnalgesicExhibited central and peripheral analgesic effects in animal models

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